REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[C:6]1([CH3:12])[CH:11]=[CH:10]C=C[CH:7]=1.C1CC=CC=1.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19]>O.C(OCC)(=O)C>[C:18]([NH:22][C:1]([CH:2]1[CH2:12][CH:6]2[CH2:7][CH:3]1[CH:10]=[CH:11]2)=[O:4])([CH3:21])([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
217.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
190.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
201.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
513 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel
|
Type
|
ADDITION
|
Details
|
completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
preparing a reaction intermediate solution
|
Type
|
CUSTOM
|
Details
|
A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction intermediate solution prepared previously
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
from the dropping funnel over a period of 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature was then raised to 25° C
|
Type
|
WAIT
|
Details
|
following 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
to obtain an organic layer
|
Type
|
CONCENTRATION
|
Details
|
The resulting organic layer was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
To the obtained concentrate
|
Type
|
ADDITION
|
Details
|
were added 750 ml of ethyl acetate and 250 ml of hexane
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 40° C
|
Type
|
TEMPERATURE
|
Details
|
Following cooling of the resultant to 2° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The obtained crystals were dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.643 mol | |
AMOUNT: MASS | 124.3 g | |
YIELD: PERCENTYIELD | 26.8% | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |